molecular formula C17H22Cl2N2O2S B2524435 2-(2,4-Dichlorophenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2310097-25-5

2-(2,4-Dichlorophenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2524435
M. Wt: 389.34
InChI Key: NODRGAIRMODTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H22Cl2N2O2S and its molecular weight is 389.34. The purity is usually 95%.
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Scientific Research Applications

C–H Functionalization of Aliphatic Compounds

Research by Rodina et al. (2016) introduced a new method for C–H functionalization of aliphatic compounds through a unique photochemical reaction of diazoketones. This process allows for the formal insertion of the terminal nitrogen atom of the diazo group into α-C–H bonds of ethers and aliphatic hydrocarbons without the elimination of nitrogen, offering a novel approach to modify aliphatic compounds efficiently (Rodina et al., 2016).

Structural Control through Hydrogen Bonds and Weak Interactions

Piotrkowska et al. (2008) demonstrated how strong N–H⋯N hydrogen bonds and weak N–H⋯S interactions control the structure of co-crystals involving dithiooxamide and nitrogen heterocycles. This study showcases the significant role of intermolecular interactions in determining the structural assembly of complex molecular systems (Piotrkowska et al., 2008).

Novel Synthesis Approaches

Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This novel synthesis method does not require any catalyst or activation, providing an alternative approach to producing benzo[b][1,5]diazepine derivatives with potential biological activities (Shaabani et al., 2009).

Atropisomerism in Antianxiety Drug Derivatives

Research on the stereochemical properties of etizolam derivatives by Marubayashi et al. (1992) revealed insights into atropisomerism in these compounds. This study not only sheds light on the stereochemical complexity of diazepine antianxiety drugs but also opens avenues for the development of new therapeutic agents with optimized efficacy and reduced side effects (Marubayashi et al., 1992).

Metal Carbene Precursors for Isochromene Derivatives

Ren et al. (2017) explored 4-diazoisochroman-3-imines as a new class of metal carbene precursors. This study presents a versatile synthetic route for spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines, highlighting the potential of diazo compounds in synthesizing complex molecular architectures (Ren et al., 2017).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2S/c18-13-2-3-16(15(19)10-13)23-11-17(22)21-6-1-5-20(7-8-21)14-4-9-24-12-14/h2-3,10,14H,1,4-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODRGAIRMODTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

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